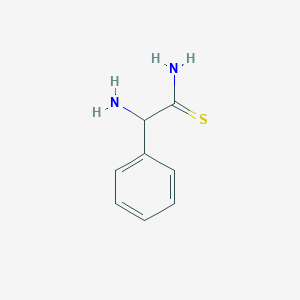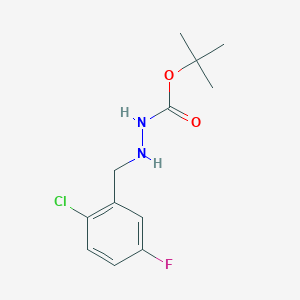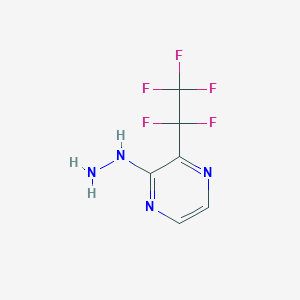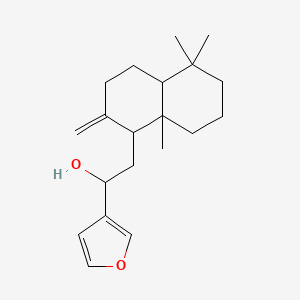
zinc;pentylbenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;pentylbenzene;iodide is a compound that combines zinc, pentylbenzene, and iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pentylbenzene;iodide typically involves the reaction of zinc iodide with pentylbenzene under specific conditions. One common method involves the use of zinc-copper couple and ethyl iodide in a refluxing setup . The reaction is carefully controlled to ensure the proper formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of catalytic systems. For example, a mixture of zinc iodide, metal chlorides, and strong organic bases can be used to facilitate the reaction under ambient conditions . This method is efficient and can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions
Zinc;pentylbenzene;iodide undergoes various types of chemical reactions, including:
Substitution: Benzylic halides formed from the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The conditions typically involve heating and the presence of specific catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and various substituted benzene derivatives from substitution reactions .
Scientific Research Applications
Zinc;pentylbenzene;iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of zinc;pentylbenzene;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in maintaining intracellular and intra-organellar homeostasis by acting as cofactors for various proteins and enzymes . The iodide component can participate in redox reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zinc;pentylbenzene;iodide include other zinc halides and alkylbenzenes, such as zinc chloride and ethylbenzene .
Uniqueness
What sets this compound apart is its specific combination of zinc, pentylbenzene, and iodide, which imparts unique chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H15IZn |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
zinc;pentylbenzene;iodide |
InChI |
InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GYZDXRPXHLCTGK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


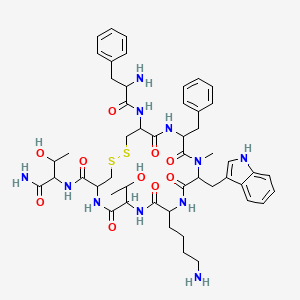


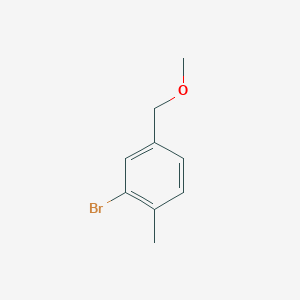


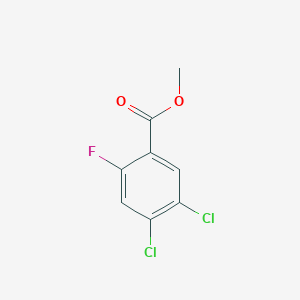
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

